![molecular formula C25H19FO6 B2704265 (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one CAS No. 845902-59-2](/img/structure/B2704265.png)
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one
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Description
(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-(4-fluorophenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H19FO6 and its molecular weight is 434.419. The purity is usually 95%.
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Scientific Research Applications
Encapsulation for Controlled Release
One study focused on the use of a metal-organic framework (MOF) for the controlled release of bioactive molecules. This research utilized a ball milling technique to encapsulate model drugs efficiently, demonstrating the MOF's suitability for drug delivery systems, particularly for topical applications. The encapsulated drugs exhibited significant anticancer and antibacterial activities, highlighting the potential of similar compounds for medical applications (Noorian, Hemmatinejad, & Navarro, 2020).
Antimicrobial and Antitumor Activities
Another study extracted new compounds from the mangrove endophytic fungus Nigrospora sp., demonstrating moderate antitumor and antimicrobial activity. This research suggests that compounds with benzofuran components might have potential applications in developing treatments for cancer and bacterial infections (Xia et al., 2011).
Photophysical Properties for Material Science
Research on dimers based on 2-(2′-Hydroxybenzofuran)benzoxazole (HBBO) revealed insights into the excited-state intramolecular proton transfer (ESIPT) process. Such studies are crucial for understanding the photophysical properties of compounds, which can have implications for their use in material science, including the development of fluorescent materials and sensors (Heyer, Massue, & Ulrich, 2017).
Synthesis and Characterization of Analogues
Further research involved the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, starting from a compound similar in complexity to the subject molecule. This study highlights the methods for synthesizing complex molecules and evaluating their antimicrobial activity, showcasing the potential for similar compounds to serve as bases for developing new antimicrobial agents (Spoorthy et al., 2021).
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO6/c1-29-21-10-3-15(11-23(21)30-2)12-24-25(28)19-9-8-18(13-22(19)32-24)31-14-20(27)16-4-6-17(26)7-5-16/h3-13H,14H2,1-2H3/b24-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBUKNULQDGXII-MSXFZWOLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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